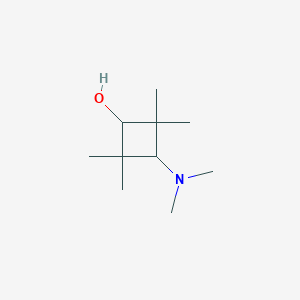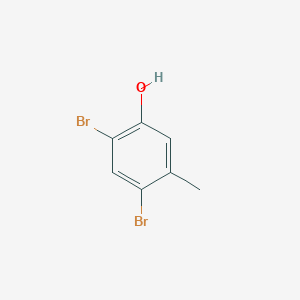![molecular formula C7H3BrF3N3 B083813 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine CAS No. 13577-72-5](/img/structure/B83813.png)
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions. These compounds are characterized using NMR spectroscopy, and their structures are confirmed through monocrystalline X-ray crystallography (Jabri et al., 2023).
Molecular Structure Analysis
The molecular and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing insights into its geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions which are critical for understanding its reactivity and interaction with other molecules (Rodi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine derivatives include palladium-catalyzed cascade reactions, demonstrating the compound's reactivity and potential for creating complex hybrid structures. Such reactions highlight the versatility of the compound in synthetic chemistry (Zhang et al., 2016).
Physical Properties Analysis
Investigations into the physical properties of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine derivatives include analyses of their crystal packing, intermolecular interactions, and fluorescence properties. Such studies provide insights into the material characteristics that could influence their applications in various fields, including as fluorescent probes (Khan et al., 2012).
Chemical Properties Analysis
The chemical properties of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives have been explored through various studies, including their potential as anticancer and antimicrobial agents. The imidazo[4,5-b]pyridine moiety is considered a promising template for the synthesis of agents with significant biological activity (Shelke et al., 2017).
Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Field : This compound is used in the agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridines, which include “6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Antimicrobial Research
- Field : This compound is used in antimicrobial research .
- Application : “6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine” is used in the synthesis of new imidazo[4,5-b]pyridine derivatives with potential antimicrobial features .
- Methods of Application : The compound reacts with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid .
- Results or Outcomes : The alkylation reaction of the compound gives two regioisomers, N3 and N4 . In the case of ethyl bromoactate, the reaction gives the three N1, N3 and N4 regioisomers .
-
Medicinal Chemistry
- Field : This compound is used in medicinal chemistry .
- Application : Compounds derived from the imidazo[4,5-b]pyridine structure, which includes “6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine”, have been tested for their potential as anticancer, tuberculostatic, antimitotic, and antineuroinflammatory agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes : The specific results or outcomes were not detailed in the sources .
-
Antimicrobial Features
- Field : This compound is used in the exploration of antimicrobial features .
- Application : The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions .
- Methods of Application : The structures of synthesized compounds were elucidated on the basis of different spectral data, X-Ray diffraction and theoretical study using the DFT method .
- Results or Outcomes : The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4 . In the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .
-
Chemical Synthesis
- Field : This compound is used in chemical synthesis .
- Application : “6-bromo-2- (trifluoromethyl)-3H-imidazo [4,5-b]pyridine” is a chemical compound used in the synthesis of various other compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Anticancer Research
- Field : This compound is used in anticancer research .
- Application : The imidazo[4,5-b]pyridine moiety, which includes “6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine”, has been tested for its potential as an anticancer agent .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Chemical Synthesis
- Field : This compound is used in chemical synthesis .
- Application : “6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine” is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYUQFRNTGHVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406702 | |
| Record name | 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
13577-72-5 | |
| Record name | 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13577-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














